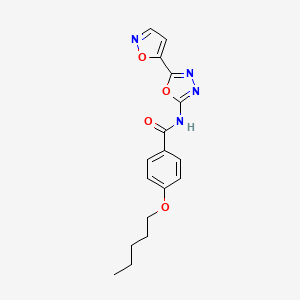

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its molecular weight, polarity, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and stability .

Wissenschaftliche Forschungsanwendungen

Herbicides and Pesticides

The compound serves as a valuable intermediate for herbicides and pesticides. Its chemical structure allows for modifications that enhance herbicidal or pesticidal activity. Researchers explore derivatives of this compound to develop effective agrochemicals for weed control and pest management .

Cancer Research

While not directly a cancer drug, the compound’s structural features make it an interesting candidate for further investigation. Researchers have designed and synthesized related compounds by modifying the 3-ethyl-benzo[d]isoxazole core with sulfonamides. These derivatives may interact with cellular targets, including BRD4, which plays a crucial role in gene transcription regulation. Investigating their effects on cancer cells could provide insights into potential therapeutic strategies .

Indole Synthesis

The compound participates in the regioselective synthesis of isomeric 3-(isoxazol-5-yl)indoles and 3-(isoxazol-3-yl)indoles. Researchers have developed efficient methods for cyclocondensation reactions, leading to these indole derivatives. These compounds find applications in medicinal chemistry, as indoles are prevalent in bioactive molecules .

Zukünftige Richtungen

Wirkmechanismus

Target of Action

The primary target of the compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is the bacterial cell division protein FtsZ . FtsZ is a protein that plays a crucial role in bacterial cell division, making it an attractive target for antibacterial agents .

Mode of Action

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide interacts with its target, FtsZ, by altering the dynamics of FtsZ self-polymerization . This interaction is achieved through a stimulatory mechanism . The compound’s interaction with FtsZ ultimately terminates cell division, leading to bacterial cell death .

Biochemical Pathways

The affected pathway is the bacterial cell division process, specifically the self-polymerization of FtsZ . The compound N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide disrupts this process, leading to the inhibition of bacterial cell division . The downstream effect of this disruption is bacterial cell death .

Result of Action

The result of the action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide is the inhibition of bacterial cell division, leading to bacterial cell death . This is achieved by altering the dynamics of FtsZ self-polymerization, which is a crucial process in bacterial cell division .

Eigenschaften

IUPAC Name |

N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]-4-pentoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O4/c1-2-3-4-11-23-13-7-5-12(6-8-13)15(22)19-17-21-20-16(24-17)14-9-10-18-25-14/h5-10H,2-4,11H2,1H3,(H,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLGDSARARRQCEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-(pentyloxy)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[(Z)-(1-Methylpyrrolidin-2-ylidene)amino]sulfonylphenyl]-2-methylsulfanylpyridine-3-carboxamide](/img/structure/B2714773.png)

![4-[(1-Cyclopropylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine](/img/structure/B2714774.png)

![2,4-dichloro-N-[1-(3,4-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]benzenecarboxamide](/img/structure/B2714786.png)

![(6-chloro-1,1-dioxido-4-phenyl-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2714787.png)

![N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2714791.png)

![1,1-Bis(4-chlorophenyl)-2-({[3-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol hydrochloride](/img/structure/B2714793.png)